molecular formula C9H13NO B363911 3-Methoxyphenethylamine CAS No. 2039-67-0

3-Methoxyphenethylamine

Cat. No.: B363911
CAS No.: 2039-67-0
M. Wt: 151.21 g/mol
InChI Key: WJBMRZAHTUFBGE-UHFFFAOYSA-N
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Description

3-Methoxyphenylethylamine, also known as 2-(3-Methoxyphenyl)ethylamine, is an organic compound with the molecular formula C9H13NO and a molecular weight of 151.21 g/mol It is a derivative of phenethylamine, where a methoxy group is attached to the benzene ring at the third position

Safety and Hazards

3-Methoxyphenethylamine causes severe skin burns and eye damage . It is recommended to not breathe dust/fume/gas/mist/vapors/spray, to wash face, hands and any exposed skin thoroughly after handling, and to wear protective gloves/protective clothing/eye protection/face protection .

Biochemical Analysis

Biochemical Properties

3-Methoxyphenethylamine plays a role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with the enzyme cytochrome P450 2D6, which is involved in the metabolism of many drugs. The binding affinity of this compound to cytochrome P450 2D6 has been studied to understand the determinants of enzyme catalysis . Additionally, this compound is used in the perfluorooctanesulfonic acid catalyzed Pictet-Spengler reaction and in the synthesis of 1,3-oxazepines via palladium-catalyzed intramolecular coupling .

Cellular Effects

This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of trace amine-associated receptors, which are involved in the regulation of neurotransmitter release and other cellular functions . This modulation can lead to changes in cell signaling pathways and gene expression, ultimately affecting cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an agonist of trace amine-associated receptors, leading to the activation of downstream signaling pathways . Additionally, this compound can inhibit or activate enzymes involved in its metabolism, such as cytochrome P450 2D6 . These interactions can result in changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. Studies have shown that this compound is relatively stable under certain conditions, but it can degrade over time, leading to changes in its effects on cellular function . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can have lasting effects on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects on cellular function and metabolism. At high doses, it can cause toxic or adverse effects. Studies have shown that high doses of this compound can lead to respiratory stimulation and behavioral changes in animal models . It is important to determine the threshold effects and safe dosage levels in these studies.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by enzymes such as catechol-O-methyl transferase and monoamine oxidase . These enzymes convert this compound into other metabolites, such as homovanillic acid, which is then excreted in the urine . The involvement of this compound in these metabolic pathways can affect metabolic flux and metabolite levels in the body.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be transported across cell membranes by specific transporters, allowing it to reach its target sites within the cell . Once inside the cell, this compound can interact with binding proteins that influence its localization and accumulation.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence the interactions of this compound with other biomolecules and its overall activity within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methoxyphenylethylamine can be synthesized through several methods. One common approach involves the reduction of 3-methoxyphenylacetonitrile using hydrogen in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction typically occurs under mild conditions, with hydrogen gas at atmospheric pressure and room temperature .

Industrial Production Methods: In industrial settings, the production of 3-Methoxyphenylethylamine may involve the catalytic hydrogenation of 3-methoxyphenylacetonitrile or the reductive amination of 3-methoxybenzaldehyde with ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride .

Chemical Reactions Analysis

Types of Reactions: 3-Methoxyphenylethylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 3-Methoxyphenylethylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike its analogues, it has a single methoxy group, which influences its reactivity and interaction with biological targets .

Properties

IUPAC Name

2-(3-methoxyphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H13NO/c1-11-9-4-2-3-8(7-9)5-6-10/h2-4,7H,5-6,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJBMRZAHTUFBGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

2039-54-5 (hydrochloride)
Record name 3-Methoxyphenylethylamine
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DSSTOX Substance ID

DTXSID10174327
Record name 3-Methoxyphenylethylamine
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Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2039-67-0
Record name 3-Methoxyphenethylamine
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Record name 3-Methoxyphenylethylamine
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Record name 3-Methoxyphenethylamine
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Record name 3-Methoxyphenylethylamine
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Record name m-methoxyphenethylamine
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Record name 3-METHOXYPHENYLETHYLAMINE
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Synthesis routes and methods

Procedure details

Using analogous reaction conditions and workup as described in Example 1, step 2, 1-methoxy-3-(2-nitro-vinyl)-benzene (I-11a: 10.5 g, 58.659 mmol) in dry THF (110 mL) was reacted with LAH (6.68 g, 175.97 mmol) to afford 6.5 g of the product (73% yield).
Quantity
10.5 g
Type
reactant
Reaction Step One
Name
Quantity
6.68 g
Type
reactant
Reaction Step Two
Name
Quantity
110 mL
Type
solvent
Reaction Step Three
Yield
73%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 3-methoxyphenethylamine interact with cytochrome P450 2D6 (CYP2D6)?

A: this compound binds to CYP2D6, exhibiting both type I and type II binding spectra. [] Type I binding involves the displacement of the water molecule from the heme iron, causing a spin-state change. [] Type II binding suggests that the nitrogen atom of this compound, in its unprotonated form, can directly interact with the heme iron. [] This binding interaction is influenced by pH, with a decrease in pH leading to a higher proportion of the protonated form, thus reducing the type II binding interaction. []

Q2: What are the metabolic pathways of this compound mediated by CYP2D6?

A: this compound undergoes sequential oxidations catalyzed by CYP2D6. [] The initial step is O-demethylation, converting this compound to 3-hydroxyphenethylamine (also known as dopamine). [] Dopamine then undergoes further ring hydroxylation to yield 3,4-dihydroxyphenethylamine. [] This second oxidation step can be inhibited at higher concentrations of this compound, potentially due to the increasing presence of the unprotonated form. []

Q3: Can you describe the synthesis of this compound hydrochloride starting from vanillin?

A: The synthesis of this compound hydrochloride from vanillin involves a three-step process. [] First, vanillin undergoes a condensation reaction with nitromethane. [] The resulting product is then reduced, and finally, the free base is converted to its hydrochloride salt using hydrochloric acid. []

Q4: What is the role of this compound in the synthesis of norerythrinadienone?

A: N-(3-Hydroxy-4-methoxybenzyl)-3-hydroxy-4-methoxyphenethylamine, a derivative of this compound, serves as a key intermediate in the synthesis of norerythrinadienone. [] Oxidation of this derivative with potassium ferricyanide leads to the formation of norerythrinadienone. [] This highlights the utility of this compound derivatives in the construction of complex alkaloid structures. []

Q5: What is the impact of viscosity on the photocyclization of N-chloroacetyl-3-methoxyphenethylamine in organic solvents?

A: In organic solvents, increasing viscosity favors the formation of the ten-membered lactam, 2-oxa-6-azabicyclo[7.3.1]trideca-1(13),9,11-trien-5-one, during the photocyclization of N-chloroacetyl-3-methoxyphenethylamine. [, , ] This viscosity dependence suggests a novel cage reaction mechanism operating in the formation of this specific lactam. []

Q6: How can this compound and related compounds be converted into fluorescent derivatives?

A: this compound and structurally similar compounds can be converted into fluorescent derivatives through a two-step reaction involving hydrazine and nitrous acid. [] Firstly, hydrazine reacts with nitrous acid. [] This is followed by the reaction of the resulting product with the this compound compound at elevated temperatures to enhance the reaction rate. [] The resulting derivatives exhibit fluorescence in alkaline solutions. []

Q7: What is the significance of the Ullmann reaction in the context of this compound derivatives?

A: The Ullmann reaction plays a crucial role in the synthesis of complex alkaloids containing the this compound motif. For instance, it is employed in the synthesis of isoliensinine, where it facilitates the coupling of two appropriately substituted 1,2,3,4-tetrahydroisoquinoline units. [] Additionally, the double Ullmann reaction enables the construction of the twenty-membered ring system found in melanthioidine-type compounds. []

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